1-Triethylsilyl-2,3-dimethyl-2-butene
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Overview
Description
1-Triethylsilyl-2,3-dimethyl-2-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a triethylsilyl group attached to a 2,3-dimethyl-2-butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Triethylsilyl-2,3-dimethyl-2-butene can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Triethylsilyl-2,3-dimethyl-2-butene undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the double bond in the compound, converting it into a saturated alkane.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated alkanes
Substitution: Compounds with different functional groups replacing the triethylsilyl group
Scientific Research Applications
1-Triethylsilyl-2,3-dimethyl-2-butene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Triethylsilyl-2,3-dimethyl-2-butene involves its reactivity towards various chemical reagents. The presence of the triethylsilyl group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of epoxides or alcohols through oxidation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-butene: A structurally similar compound without the triethylsilyl group.
1-Butene, 3,3-dimethyl-: Another related compound with a different substitution pattern.
Uniqueness
1-Triethylsilyl-2,3-dimethyl-2-butene is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications, offering advantages in terms of selectivity and functional group compatibility .
Properties
CAS No. |
64545-12-6 |
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Molecular Formula |
C12H26Si |
Molecular Weight |
198.42 g/mol |
IUPAC Name |
2,3-dimethylbut-2-enyl(triethyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-13(8-2,9-3)10-12(6)11(4)5/h7-10H2,1-6H3 |
InChI Key |
JHUQRXBWTSGZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC(=C(C)C)C |
Origin of Product |
United States |
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